molecular formula C20H26N2O3S B501658 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 913240-66-1

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B501658
CAS No.: 913240-66-1
M. Wt: 374.5g/mol
InChI Key: OAAMPIHVJGPDOU-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a methyl-propoxybenzene moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of 5-methyl-2-propoxybenzene using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine
  • 1-(5-Methyl-2-ethoxybenzenesulfonyl)-4-phenylpiperazine
  • 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-methylpiperazine

Comparison: 1-(5-Methyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propoxy group and the phenylpiperazine moiety provides a unique combination of properties that can be advantageous in certain applications compared to its analogs.

Properties

IUPAC Name

1-(5-methyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-15-25-19-10-9-17(2)16-20(19)26(23,24)22-13-11-21(12-14-22)18-7-5-4-6-8-18/h4-10,16H,3,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAMPIHVJGPDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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